

Toxicological Profile of Crude Rhombifoline Extracts: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Rhombifoline*

Cat. No.: *B1217194*

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Disclaimer: No direct toxicological studies on crude extracts of isolated **rhombifoline** have been identified in the public domain. This document summarizes the toxicological profile of crude extracts of *Sida rhombifolia*, a plant known to contain **rhombifoline**, as a surrogate. The information presented herein is intended for researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the current understanding of the toxicological profile of crude extracts from *Sida rhombifolia*, a plant containing the alkaloid **rhombifoline**. Due to the absence of specific toxicity data on isolated **rhombifoline**, this guide focuses on the toxicological data available for various extracts of *Sida rhombifolia*. The summarized data encompasses acute, sub-acute, and in vitro cytotoxicity studies. While generally considered to have low acute toxicity, some studies indicate potential for mild toxic effects upon sub-chronic exposure, particularly affecting hematological and biochemical parameters. This guide presents quantitative data in structured tables, details of experimental protocols, and visual representations of experimental workflows and a hypothetical signaling pathway to aid in the understanding of the potential toxicological implications of these extracts.

Acute Toxicity

Oral administration of various crude extracts of *Sida rhombifolia* has been investigated in rodent models to determine acute toxicity. The 50% lethal dose (LD50) is generally high, suggesting low acute toxicity.

Table 1: Acute Toxicity of Sida rhombifolia Extracts

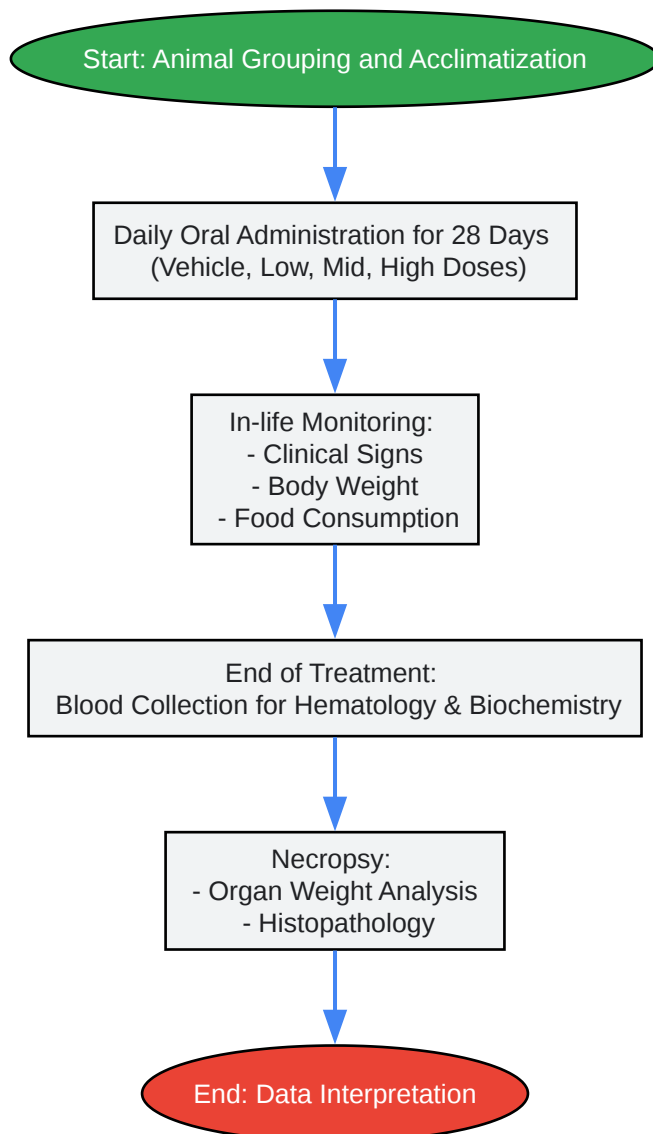
Extract Type	Animal Model	Route of Administration	LD50 (mg/kg)	Observations	Reference
Water Extract of Root	Rats	Oral	> 5000	No signs of toxicity, behavioral changes, or mortality observed.	[1] [2]
Ethanollic Extract of Aerial Parts	Wistar Rats	Oral	> 2000	No mortality or significant clinical signs of toxicity.	[3]
Aqueous Acetone Extract	Mice	Oral	> 5000	No mortality observed.	[4]
96% Ethanol Extract	Mice	Oral	> 15000	No mortality or abnormalities in organs observed.	[5]
Acetone/Water Extract	Mice	Intraperitoneal	> 5000	No mortality observed.	[6]

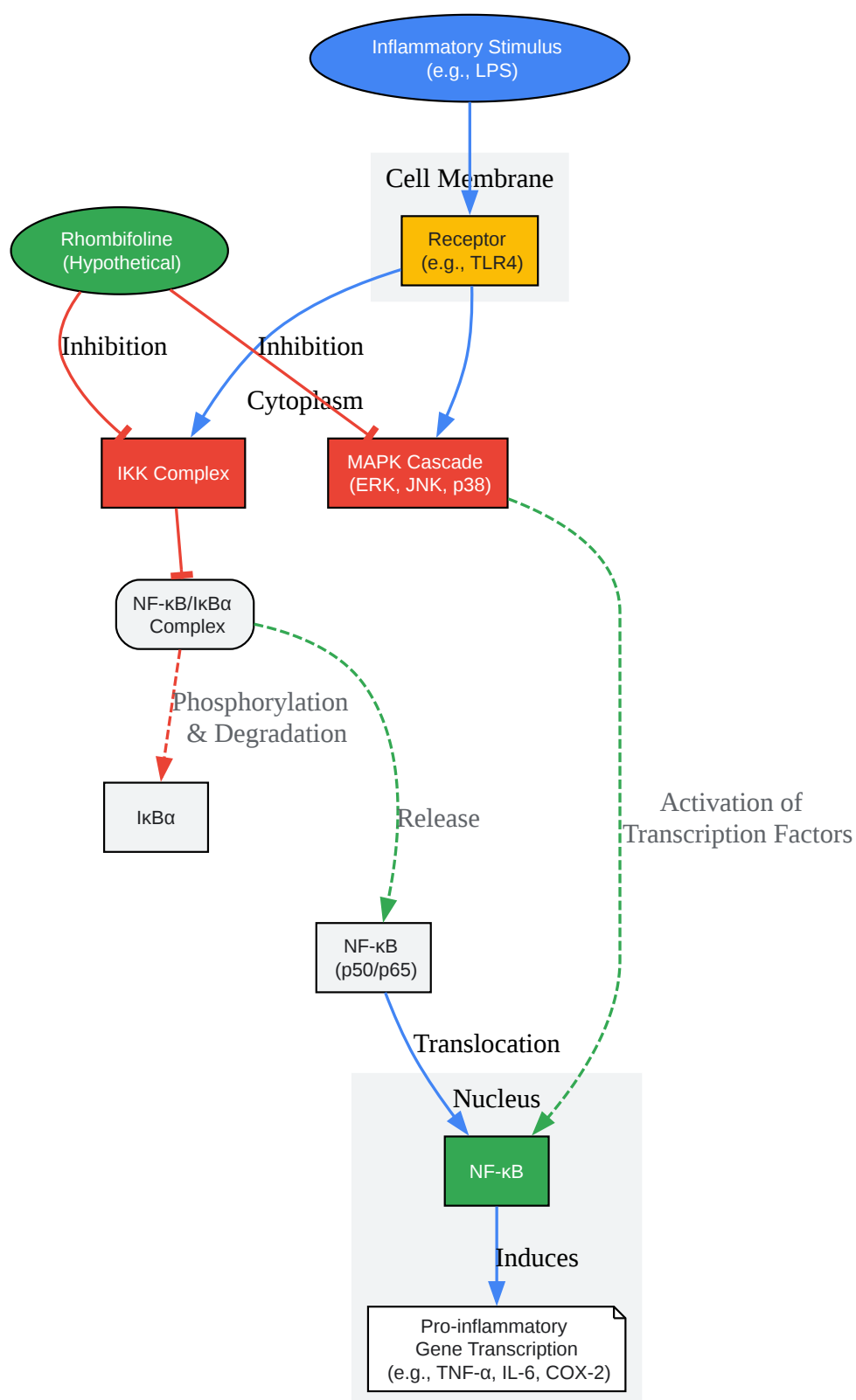
Experimental Protocol: Acute Oral Toxicity (OECD 423 Guideline)

The acute oral toxicity of a crude extract of Sida rhombifolia was assessed in Wistar rats.

- Test Animals: Healthy, nulliparous, and non-pregnant female Wistar rats, 8-12 weeks old, weighing 150-200g.

- Housing: Animals were housed in polycarbonate cages under standard laboratory conditions ($22 \pm 3^{\circ}\text{C}$, 12-hour light/dark cycle) with free access to standard pellet diet and water.
- Acclimatization: Animals were acclimatized for at least 5 days before the experiment.
- Procedure:
 - A single dose of 2000 mg/kg of the crude extract was administered orally to one group of rats (n=5). A control group received the vehicle (e.g., distilled water).
 - Animals were observed for mortality, clinical signs of toxicity (changes in skin and fur, eyes, and mucous membranes, and also respiratory, circulatory, autonomic, and central nervous system and somatomotor activity and behavior pattern), and body weight changes for 14 days.
 - At the end of the observation period, all surviving animals were euthanized and subjected to gross necropsy.





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